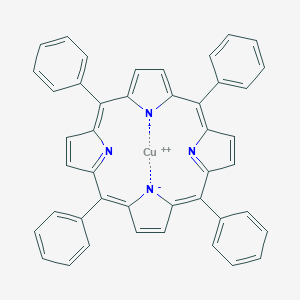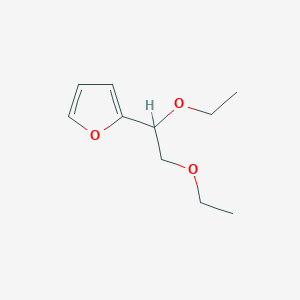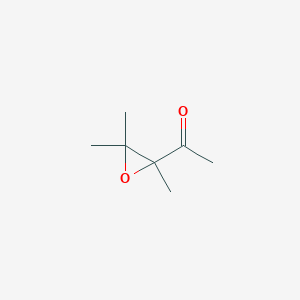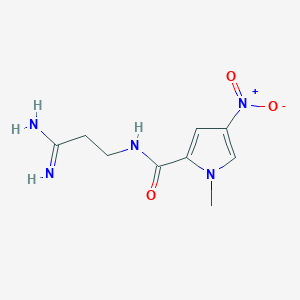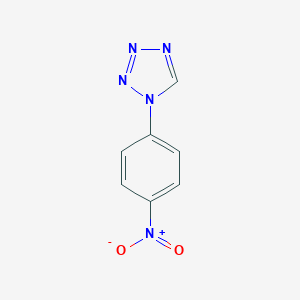
Bismuth, compd. with antimony (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Bismuth and antimony compounds, such as the "Bismuth, compound with antimony (1:1)", can be synthesized through various methods. One approach involves the reaction of sodium salt of NH(EPiPr2)2 (E = S or Se) with the appropriate group 15 metal salt in methanol, leading to monomeric and air-stable complexes (Crouch et al., 2003).
Molecular Structure Analysis
The crystal structure of these compounds reveals significant insights into their molecular geometry. For example, bismuth and antimony complexes with imino-bis(diisopropylphosphine chalcogenide) ligands exhibit distorted octahedral coordination geometries, which are crucial for understanding their electronic and physical properties (Crouch et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of "Bismuth, compound with antimony (1:1)" include its behavior in thermolysis reactions and the potential for forming thin films through chemical vapor deposition (CVD) techniques. These compounds serve as precursors for depositing bismuth chalcogenides, highlighting their utility in materials science applications (Crouch et al., 2003).
Physical Properties Analysis
The nanostructured bismuth-antimony materials, particularly Bi1−xSbx, demonstrate remarkable electronic properties that are significantly influenced by their bulk and nanostructured forms. These properties are essential for applications in low-temperature thermoelectrics and infrared applications, indicating the versatile functionality of the bismuth-antimony system (Tang & Dresselhaus, 2014).
Chemical Properties Analysis
The chemical properties of "Bismuth, compound with antimony (1:1)" are also reflected in its interactions with other compounds and its stability in various environments. The synthesis and characterization of antimony and bismuth dithiocarboxylates provide insights into their asymmetric chelation to the metal atom, which affects their reactivity and potential applications in synthesizing materials like M2S3 upon pyrolysis (Chaudhari et al., 2009).
Aplicaciones Científicas De Investigación
Oncological Applications
Bismuth and antimony compounds have shown promise in oncology, albeit with a focus on bismuth's anti-tumor activity. Early research suggests potential for these compounds in cancer treatment, highlighting the need for further exploration in this relatively undeveloped field (Tiekink, 2002).
Materials Science: Nanostructured Materials
Bismuth antimony alloys, particularly in nanostructured form, are significant for their electronic properties, which are crucial for low-temperature thermoelectrics, infrared applications, and fundamental materials science. The incorporation of nanotechnology into these materials has attracted considerable attention for both research and application purposes (Tang & Dresselhaus, 2014).
Bioinorganic Chemistry
The biocoordination chemistry of bismuth and antimony is crucial for understanding their medicinal applications. Studies have detailed the structures and interactions of these metals with proteins and enzymes, providing insights into their mechanisms of action in drugs. This knowledge is essential for the future design of new drugs (Ge & Sun, 2007).
Thermoelectric Applications
The thermoelectric performance of bismuth-antimony materials has been a subject of intense study, with efforts to increase their efficiency for power generation and cooling applications. Nanostructuring has been shown to significantly enhance the thermoelectric figure of merit, making these materials more effective for practical applications (Poudel et al., 2008).
Microwave Engineering
Bismuth-antimony alloys have applications in microwave engineering, exploiting their semi-metallic properties for the development of high-sensitivity UHF radiation detectors. Their unique electrical conductivity and semiconductor properties make them suitable for this and potentially other electronic applications (Plaksiy et al., 2001).
Propiedades
InChI |
InChI=1S/2Bi.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQIQQWIVNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Sb].[Bi].[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth antimonide (BiSb) | |
CAS RN |
12323-19-2 |
Source


|
| Record name | Antimony, compd. with bismuth (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012323192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

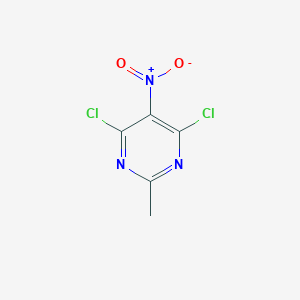

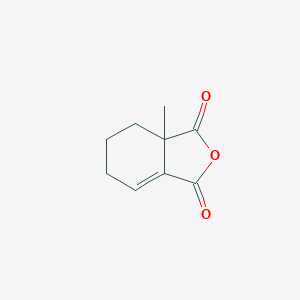
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
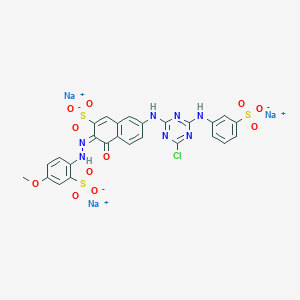
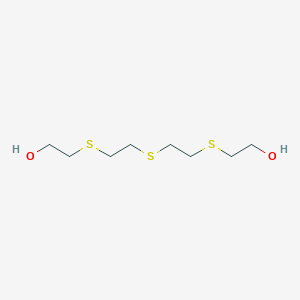
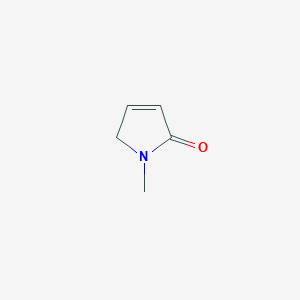
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
